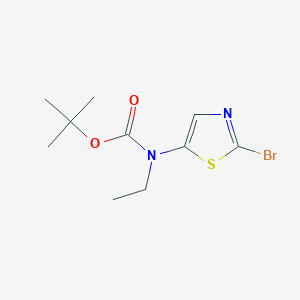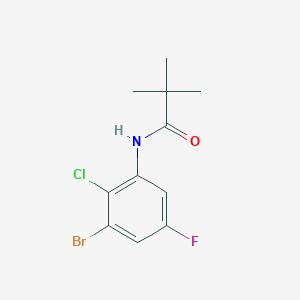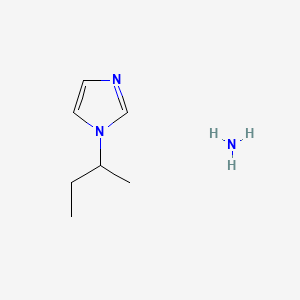
(2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position of the thiazole ring, an ethyl group attached to the 5-position, and a carbamic acid tert-butyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea. For example, 2-bromoacetophenone can react with thiourea in the presence of a base to form 2-bromo-thiazole.
Introduction of the Ethyl Group: The ethyl group can be introduced by reacting the 2-bromo-thiazole with ethyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Carbamic Acid Tert-Butyl Ester: The final step involves the reaction of the ethyl-substituted thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position of the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are typically carried out in solvents such as tetrahydrofuran (THF) or ethanol at low temperatures.
Major Products Formed
Substitution Reactions: The major products are the substituted thiazole derivatives.
Oxidation Reactions: The major products are thiazole sulfoxides or sulfones.
Reduction Reactions: The major products are dihydrothiazoles.
Applications De Recherche Scientifique
(2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester has various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications, such as antimicrobial, antifungal, and anticancer agents.
Chemical Biology: It is used as a probe to study the biological functions of thiazole-containing compounds and their interactions with biological targets.
Material Science: It is used in the synthesis of functional materials with unique electronic, optical, or catalytic properties.
Agricultural Chemistry: It is used in the development of agrochemicals such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antibacterial activity. In chemical biology, it may interact with specific proteins or nucleic acids to modulate their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-thiazole: A simpler thiazole derivative with similar reactivity but lacking the ethyl and carbamic acid tert-butyl ester groups.
2-Chloro-thiazole: Another halogenated thiazole derivative with similar reactivity but containing a chlorine atom instead of a bromine atom.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid functional group instead of a carbamic acid tert-butyl ester group.
Uniqueness
(2-Bromo-thiazol-5-yl)-ethyl-carbamic acid tert-butyl ester is unique due to the presence of the carbamic acid tert-butyl ester group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and bioavailability, making it a valuable building block for the synthesis of biologically active compounds.
Propriétés
Formule moléculaire |
C10H15BrN2O2S |
|---|---|
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-1,3-thiazol-5-yl)-N-ethylcarbamate |
InChI |
InChI=1S/C10H15BrN2O2S/c1-5-13(7-6-12-8(11)16-7)9(14)15-10(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
QWHYBJAMGLSTKM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CN=C(S1)Br)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14091546.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091553.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091559.png)
![1-[(2-Bromo-4-nitrophenyl)carbonyl]piperazine hydrochloride](/img/structure/B14091567.png)
![[(2S,5R)-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14091575.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B14091579.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091597.png)

![4-{[(2-chlorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14091601.png)
![6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14091608.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091616.png)
